molecular formula C25H19F2N3O B2830147 8-ethoxy-3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866589-74-4

8-ethoxy-3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2830147
CAS No.: 866589-74-4
M. Wt: 415.444
InChI Key: JKUJYWWJPXMOGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-ethoxy-3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a synthetic organic compound that belongs to the class of pyrazoloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Quinoline ring construction: This step often involves the condensation of aniline derivatives with aldehydes or ketones, followed by cyclization.

    Introduction of substituents: The ethoxy, fluorobenzyl, and fluorophenyl groups can be introduced through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of such compounds usually involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of quinone derivatives.

    Reduction: This might reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 8-ethoxy-3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-(3-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline: Lacks the ethoxy group.

    8-ethoxy-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline: Lacks the fluorobenzyl group.

Uniqueness

The presence of both the ethoxy and fluorobenzyl groups in 8-ethoxy-3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline might confer unique properties, such as enhanced biological activity or improved pharmacokinetic profiles, compared to similar compounds.

Properties

IUPAC Name

8-ethoxy-3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N3O/c1-2-31-20-10-11-23-21(13-20)25-22(15-30(23)14-16-4-3-5-19(27)12-16)24(28-29-25)17-6-8-18(26)9-7-17/h3-13,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUJYWWJPXMOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.